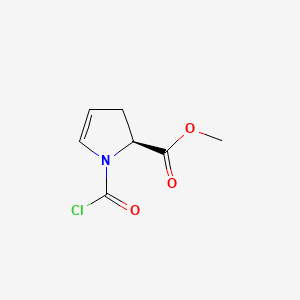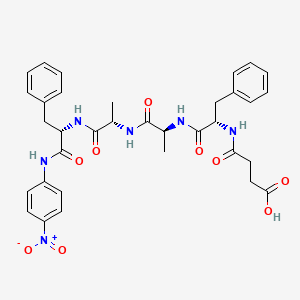
琥珀酰-苯丙氨酸-丙氨酸-丙氨酸-苯丙氨酸-对硝基苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Suc-Phe-Ala-Ala-Phe-pNA, also known as N-Succinyl-L-phenylalanyl-L-alanyl-L-alanyl-L-phenylalanine p-nitroanilide, is a synthetic polypeptide used primarily as a substrate in enzymatic assays. This compound is particularly valuable in the study of proteases, enzymes that break down proteins by hydrolyzing peptide bonds.
科学研究应用
Suc-Phe-Ala-Ala-Phe-pNA is widely used in scientific research, particularly in the study of proteases. Its applications include:
Enzyme Kinetics: Used to measure the activity of proteases by monitoring the release of p-nitroaniline.
Drug Development: Employed in screening assays to identify potential inhibitors of proteases, which are targets for therapeutic intervention in diseases such as cancer and inflammation.
Biological Studies: Utilized to study the role of proteases in various biological processes, including protein degradation, cell signaling, and immune response.
作用机制
Target of Action
Suc-Phe-Ala-Ala-Phe-pNA, also known as Suc-AAPF-pNA, is a synthetic peptide that primarily targets various proteases, including chymotrypsin , cathepsin G , subtilisin , and peptidyl prolyl cis-trans isomerases (PPIases) . These enzymes play crucial roles in protein degradation and folding, which are essential for maintaining cellular homeostasis.
Mode of Action
Suc-Phe-Ala-Ala-Phe-pNA acts as a substrate for these enzymes. The compound is hydrolyzed by these enzymes, resulting in the release of 4-nitroaniline , a yellow compound . This interaction allows the measurement of enzyme activity, as the release of 4-nitroaniline can be detected spectrophotometrically .
Biochemical Pathways
The hydrolysis of Suc-Phe-Ala-Ala-Phe-pNA impacts the proteolytic pathways in the cell. Proteases like chymotrypsin and cathepsin G are involved in the breakdown of proteins, playing a role in processes such as protein turnover and the immune response . On the other hand, PPIases like cyclophilins and FKBPs are involved in protein folding by catalyzing the cis-trans isomerization of proline imidic peptide bonds .
Pharmacokinetics
It is known that the compound is soluble in n,n-dimethylformamide (dmf) and dimethyl sulfoxide (dmso), suggesting that it may have good bioavailability .
Result of Action
The hydrolysis of Suc-Phe-Ala-Ala-Phe-pNA by target enzymes results in the release of 4-nitroaniline, which can be measured spectrophotometrically . This allows for the quantification of enzyme activity, providing valuable information about the function of these enzymes in various biological processes.
Action Environment
The action of Suc-Phe-Ala-Ala-Phe-pNA can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of the target enzymes and the stability of the compound . Additionally, the presence of other compounds, such as inhibitors or activators of the target enzymes, can also influence the action of Suc-Phe-Ala-Ala-Phe-pNA .
生化分析
Biochemical Properties
Suc-Phe-Ala-Ala-Phe-pNA interacts with several enzymes, including alpha-chymotrypsin, fungal chymotrypsin-like serine protease, human leukocyte cathepsin G, subtilisin BPN’ and its variants, and protease Q . These interactions involve the cleavage of the peptide bond in the substrate, leading to the release of pNA .
Cellular Effects
The effects of Suc-Phe-Ala-Ala-Phe-pNA on cells are primarily related to its role as a substrate for various enzymes. The enzymatic cleavage of this substrate can influence cellular processes such as protein degradation and turnover
Molecular Mechanism
The molecular mechanism of Suc-Phe-Ala-Ala-Phe-pNA involves its interaction with enzymes. The substrate is cleaved by these enzymes, releasing pNA . This process can be influenced by peptidyl propyl cis-trans isomerase (PPIase), which catalyzes the cis-trans isomerization of X-Pro peptide bonds .
Temporal Effects in Laboratory Settings
Suc-Phe-Ala-Ala-Phe-pNA has a shelf life of 3 years when stored desiccated at –0 °C . In a 0.2 M Tris-HCl buffer, pH 8.0, a 1 mM solution of the substrate spontaneously hydrolyzes at a rate of about 0.1% per day at 4 °C .
Metabolic Pathways
It is known to serve as a substrate for various enzymes, but the specific metabolic pathways it participates in, and the enzymes or cofactors it interacts with, are not clearly defined .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Phe-Ala-Ala-Phe-pNA involves the stepwise addition of amino acids to form the peptide chain, followed by the attachment of the p-nitroanilide group. The process typically begins with the protection of amino groups to prevent unwanted reactions. The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the protecting groups are removed, and the p-nitroanilide group is attached.
Industrial Production Methods
Industrial production of Suc-Phe-Ala-Ala-Phe-pNA follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities.
化学反应分析
Types of Reactions
Suc-Phe-Ala-Ala-Phe-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be measured spectrophotometrically due to its yellow color.
Common Reagents and Conditions
Hydrolysis: Enzymes such as chymotrypsin, elastase, and cathepsin G are commonly used to hydrolyze Suc-Phe-Ala-Ala-Phe-pNA. The reaction is typically carried out in a buffered aqueous solution at a specific pH and temperature optimal for the enzyme.
Coupling Reagents: DCC, DIC, and HOBt are used in the synthesis of the peptide chain.
Major Products
The major product of the hydrolysis reaction is p-nitroaniline, which is released upon cleavage of the peptide bond by the protease.
相似化合物的比较
Similar Compounds
Suc-Ala-Ala-Pro-Phe-pNA: Another substrate used for measuring protease activity, particularly elastase.
Suc-Ala-Ala-Ala-pNA: Used in assays for chymotrypsin and other serine proteases.
Uniqueness
Suc-Phe-Ala-Ala-Phe-pNA is unique due to its specific sequence, which makes it a suitable substrate for a range of proteases, including chymotrypsin and cathepsin G. Its ability to release a measurable product (p-nitroaniline) upon hydrolysis makes it a valuable tool in enzymatic assays.
References
属性
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N6O9/c1-21(36-33(46)27(19-23-9-5-3-6-10-23)38-29(41)17-18-30(42)43)31(44)35-22(2)32(45)39-28(20-24-11-7-4-8-12-24)34(47)37-25-13-15-26(16-14-25)40(48)49/h3-16,21-22,27-28H,17-20H2,1-2H3,(H,35,44)(H,36,46)(H,37,47)(H,38,41)(H,39,45)(H,42,43)/t21-,22-,27-,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTPBQOIKFIIIX-MPPVQRIUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N6O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium;5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;iron](/img/structure/B560835.png)
![3-[(1Z)-1,3-Butadien-1-yl]benzaldehyde](/img/structure/B560838.png)
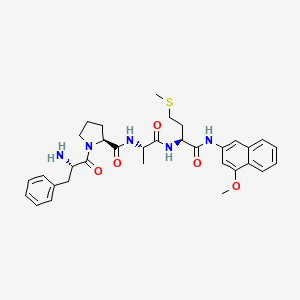
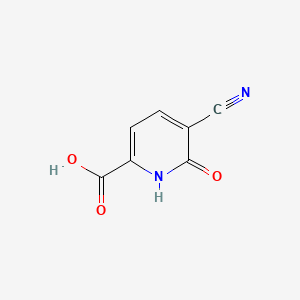
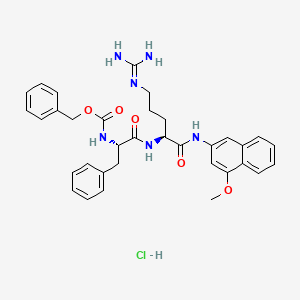

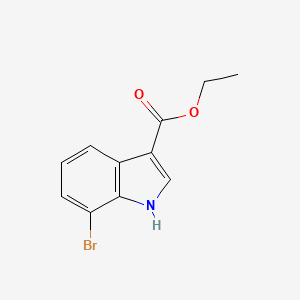
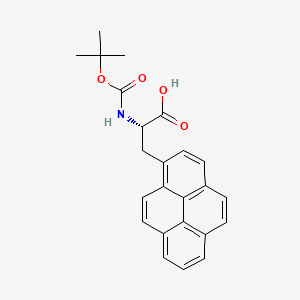
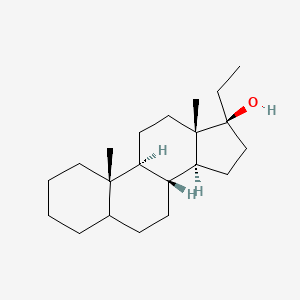
![4-[(4-Nitrophenyl)diazenyl]-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenol](/img/structure/B560850.png)
![9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-3,5,6,7-tetrahydro-6,7-dihydroxy-](/img/new.no-structure.jpg)
